L-Valinol

Overview

Description

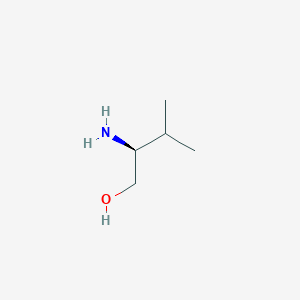

L-valinol, also known as (2S)-2-amino-3-methylbutan-1-ol, is an organic compound derived from the amino acid valine. It is a chiral molecule, predominantly produced as the S-isomer due to the abundant supply of S-valine. This compound belongs to the class of amino alcohols and is characterized by its white to yellow crystalline powder appearance .

Mechanism of Action

Target of Action

L-Valinol is believed to interact with various enzymes and receptors . Notably, it may engage the G-protein coupled receptor, the serotonin receptor, and the GABA receptor .

Mode of Action

It is believed to interact with its targets, leading to various biochemical changes

Biochemical Pathways

It is known that this compound belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Result of Action

As it interacts with various enzymes and receptors, it is likely to have multiple effects at the molecular and cellular levels .

Action Environment

It is generally recommended to handle this compound with care, avoiding inhalation or contact with skin and eyes . If ingested or inhaled in large amounts, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

L-Valinol plays a crucial role in biochemical reactions, particularly in the formation of imines and oxazolines when it reacts with aldehydes and nitriles . This property makes this compound an important compound for asymmetric synthesis .

Cellular Effects

It is known that this compound, as part of the broader family of amino acids, plays a vital role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. It is known to bind with enzymes and proteins, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Preliminary studies suggest that different dosages of this compound may have varying effects, including potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-valinol can be synthesized by reducing the carboxylic group of valine to an alcohol. This reduction can be achieved using strong reducing agents such as lithium aluminium hydride or a combination of sodium borohydride and iodine, which forms the borane–tetrahydrofuran complex . The reaction typically involves converting valine to its corresponding alcohol under controlled conditions, followed by purification through short path distillation .

Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation using engineered microbial cells. This method leverages the metabolic pathways of microorganisms to convert substrates into this compound efficiently. The fermentation process is optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: L-valinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form aldehydes.

Reduction: It can be reduced to form corresponding amines.

Substitution: this compound reacts with aldehydes and nitriles to form imines and oxazolines, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

Substitution: Reactions with aldehydes and nitriles are typically carried out under mild conditions to form imines and oxazolines.

Major Products:

Oxidation: Aldehydes.

Reduction: Amines.

Substitution: Imines and oxazolines.

Scientific Research Applications

L-valinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

L-valinol is similar to other amino alcohols such as L-alaninol and L-leucinol. it is unique due to its specific chiral center and its ability to form chiral oxazolines, which are valuable in asymmetric catalysis . Other similar compounds include:

L-alaninol: Derived from alanine, used in the synthesis of chiral molecules.

L-leucinol: Derived from leucine, used in the preparation of chiral auxiliaries.

This compound’s uniqueness lies in its specific applications in asymmetric synthesis and its ability to form stable chiral oxazolines, making it a valuable compound in both research and industrial settings .

Biological Activity

L-Valinol, a derivative of the amino acid L-valine, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is classified as an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. The synthesis of this compound typically involves the reduction of L-valine using various catalytic methods. Recent studies have highlighted the use of rhodium-catalyzed hydrogenation as an effective approach to produce this compound from L-valine with high yields and purity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties in various studies. The compound has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that this compound exhibits a dose-dependent inhibitory effect on bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The effectiveness of this compound against Staphylococcus aureus suggests its potential use in treating infections caused by antibiotic-resistant strains .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicate that this compound exhibits moderate antioxidant activity.

Table 2: Antioxidant Activity of this compound

| Assay Type | Inhibition Percentage (%) |

|---|---|

| DPPH | 44.71 ± 0.66 |

| ABTS | 35.40 ± 1.20 |

These findings suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Recent research has focused on the therapeutic applications of this compound in various fields:

- Antimicrobial Peptides : A study explored the incorporation of this compound into antimicrobial peptides, enhancing their activity against resistant bacterial strains. The results indicated that peptides modified with this compound exhibited improved membrane-disrupting capabilities compared to their unmodified counterparts .

- Cancer Research : Preliminary studies have shown that this compound may have cytotoxic effects on certain cancer cell lines. In vitro experiments demonstrated that treatment with this compound led to reduced cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), suggesting potential applications in cancer therapy .

- Nutritional Supplementation : As an amino alcohol, this compound may play a role in enhancing muscle recovery and performance in athletes. Research indicates that supplementation with amino acids like L-valine can improve glycogen resynthesis post-exercise, potentially positioning this compound as a beneficial supplement for athletes .

Properties

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318132 | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-48-4 | |

| Record name | (+)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2026-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-valinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54N4NJ3ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.